Comparative Physicochemical Properties: Calculated LogP and Predicted Solubility
The methoxy substituent on 4-Methoxy-1,2,3,4-tetrahydropyridine confers distinct physicochemical properties compared to unsubstituted 1,2,3,4-tetrahydropyridine. A vendor comparative analysis indicates the methoxy group leads to a predicted increase in solubility and bioavailability . The calculated partition coefficient (LogP) for the unsubstituted parent, 1,2,3,4-tetrahydropyridine, is 1.21 . While a direct experimental LogP for the 4-methoxy derivative was not located, the introduction of a polar methoxy group is well-established to increase hydrophilicity, thereby lowering the LogP and enhancing aqueous solubility relative to the unsubstituted parent, a key differentiator for in vitro assay performance.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not available (predicted to be lower than 1.21) |
| Comparator Or Baseline | 1,2,3,4-tetrahydropyridine: LogP = 1.21 |
| Quantified Difference | Directional difference (predicted decrease in LogP) |
| Conditions | Calculated value |
Why This Matters
Lower LogP correlates with better aqueous solubility, directly impacting assay compatibility and reducing the need for organic co-solvents in biological testing.
